(2S,3S,5R)-3-Methyl-3-[(3-methyltriazol-3-ium-1-yl)methyl]-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
(2S,3S,5R)-3-Methyl-3-[(3-methyltriazol-3-ium-1-yl)methyl]-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
AAI-101, also known as Enmetazobactam, is a beta lactamase inhibitor potentially for the treatment of multi-drug resistant gram-negative bacterial infections.
Brand Name:
Vulcanchem
CAS No.:
1001404-83-6
VCID:
VC0516674
InChI:
InChI=1S/C11H14N4O5S/c1-11(6-14-4-3-13(2)12-14)9(10(17)18)15-7(16)5-8(15)21(11,19)20/h3-4,8-9H,5-6H2,1-2H3/t8-,9+,11+/m1/s1
SMILES:
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=C[N+](=N3)C
Molecular Formula:
C11H14N4O5S
Molecular Weight:
314.32 g/mol
(2S,3S,5R)-3-Methyl-3-[(3-methyltriazol-3-ium-1-yl)methyl]-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
CAS No.: 1001404-83-6
Inhibitors
VCID: VC0516674
Molecular Formula: C11H14N4O5S
Molecular Weight: 314.32 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1001404-83-6 |
---|---|
Product Name | (2S,3S,5R)-3-Methyl-3-[(3-methyltriazol-3-ium-1-yl)methyl]-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Molecular Formula | C11H14N4O5S |
Molecular Weight | 314.32 g/mol |
IUPAC Name | (2S,3S,5R)-3-methyl-3-[(3-methyltriazol-3-ium-1-yl)methyl]-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Standard InChI | InChI=1S/C11H14N4O5S/c1-11(6-14-4-3-13(2)12-14)9(10(17)18)15-7(16)5-8(15)21(11,19)20/h3-4,8-9H,5-6H2,1-2H3/t8-,9+,11+/m1/s1 |
Standard InChIKey | HFZITXBUTWITPT-YWVKMMECSA-N |
Isomeric SMILES | C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])CN3C=C[N+](=N3)C |
SMILES | CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=C[N+](=N3)C |
Canonical SMILES | CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=C[N+](=N3)C |
Appearance | Solid powder |
Description | AAI-101, also known as Enmetazobactam, is a beta lactamase inhibitor potentially for the treatment of multi-drug resistant gram-negative bacterial infections. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | (2S,3S,5R)-3-methyl-3-((3-methyltriazol-3-ium-1-yl)methyl)-4,4,7-trioxo-4'6-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate 1H-1,2,3-triazolium, 3-(((2S,3S,5R)-2-carboxy-3-methyl-4,4-dioxido-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-3-yl)methyl)-1-methyl-, inner salt AAI101 enmetazobactam |
Reference | 1: Crandon JL, Nicolau DP. In vivo activities of simulated human doses of cefepime and cefepime-AAI101 against multidrug-resistant Gram-negative Enterobacteriaceae. Antimicrob Agents Chemother. 2015 May;59(5):2688-94. doi: 10.1128/AAC.00033-15. PubMed PMID: 25712356; PubMed Central PMCID: PMC4394792. 2: Crandon JL, Nicolau DP. In Vitro Activity of Cefepime/AAI101 and Comparators against Cefepime Non-susceptible Enterobacteriaceae. Pathogens. 2015 Aug 18;4(3):620-5. doi: 10.3390/pathogens4030620. PubMed PMID: 26295262; PubMed Central PMCID: PMC4584277. 3: Bush K. A resurgence of β-lactamase inhibitor combinations effective against multidrug-resistant Gram-negative pathogens. Int J Antimicrob Agents. 2015 Nov;46(5):483-93. doi: 10.1016/j.ijantimicag.2015.08.011. Review. PubMed PMID: 26498989. |
PubChem Compound | 23653540 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume